molecular formula C15H12N4O4S B7538249 N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide

N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide

Cat. No. B7538249
M. Wt: 344.3 g/mol
InChI Key: DEMDUTYDSKFTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide, also known as BI 2536, is a small molecule inhibitor of the protein kinase Plk1. Plk1 is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. BI 2536 has been extensively studied for its potential as an anti-cancer drug and has shown promising results in preclinical studies.

Mechanism of Action

N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 works by inhibiting the activity of Plk1, a protein kinase that is involved in several stages of cell division. Plk1 is overexpressed in many types of cancer, making it an attractive target for anti-cancer drugs. By inhibiting Plk1, N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 disrupts cell division and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting Plk1, it has been shown to inhibit the activity of other protein kinases, including Aurora A and B. It has also been shown to induce mitotic arrest, a state in which cells are unable to complete cell division.

Advantages and Limitations for Lab Experiments

One advantage of N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 is its specificity for Plk1, which makes it a useful tool for studying the role of Plk1 in cell division. However, its potency and specificity can also be a limitation, as it may not be effective against all types of cancer cells. Additionally, its high cost and limited availability may make it difficult to use in some lab experiments.

Future Directions

There are several future directions for research on N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536. One area of interest is the development of more potent and selective Plk1 inhibitors, which could have greater efficacy against a wider range of cancer cells. Another area of interest is the use of N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 in combination with other chemotherapy drugs, which could improve its effectiveness and reduce the risk of drug resistance. Finally, there is interest in exploring the use of N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 in other diseases beyond cancer, such as Alzheimer's disease and viral infections.

Synthesis Methods

The synthesis of N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 involves several steps, starting with the reaction of 6-chloro-1H-indazole with 4-hydroxybenzenesulfonyl chloride to form 6-chloro-N-(4-hydroxyphenyl)benzoxazine-3-sulfonamide. This compound is then reacted with 2-aminobenzoic acid to yield N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536.

Scientific Research Applications

N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide 2536 has been extensively studied for its potential as an anti-cancer drug. It has shown promising results in preclinical studies, inhibiting the growth of a variety of cancer cell lines and inducing apoptosis (programmed cell death). It has also been shown to be effective in combination with other chemotherapy drugs, such as paclitaxel and gemcitabine.

properties

IUPAC Name

N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S/c20-15-8-23-14-4-3-11(6-13(14)17-15)24(21,22)19-10-2-1-9-7-16-18-12(9)5-10/h1-7,19H,8H2,(H,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMDUTYDSKFTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indazol-6-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.